

C15H12FNO3 chemical structure and properties

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Compound of Interest

Compound Name: 2-(4-Fluorobenzoylamino)benzoic
acid methyl ester

Cat. No.: B1671837

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An In-depth Technical Guide to the Characterization of Compounds with Molecular Formula C15H12FNO3

Abstract

The molecular formula C15H12FNO3 represents a variety of chemical isomers, each with potentially unique physicochemical properties and biological activities. This guide provides a comprehensive framework for the identification, characterization, and preliminary biological assessment of a compound with this formula. It is intended for researchers, scientists, and drug development professionals. The document outlines standard experimental protocols, data presentation formats, and logical workflows essential for advancing a novel chemical entity from initial synthesis to biological screening.

Identification and Structural Isomerism

The formula C15H12FNO3 corresponds to a molecular weight of 273.26 g/mol. Due to the presence of nitrogen, oxygen, and fluorine, along with a high degree of unsaturation, numerous structural isomers are possible. These can belong to various chemical classes, including but not limited to quinolinones, acetamides, and benzofurans. The specific arrangement of atoms drastically influences the compound's properties. Below are representative structures of known or plausible isomers.

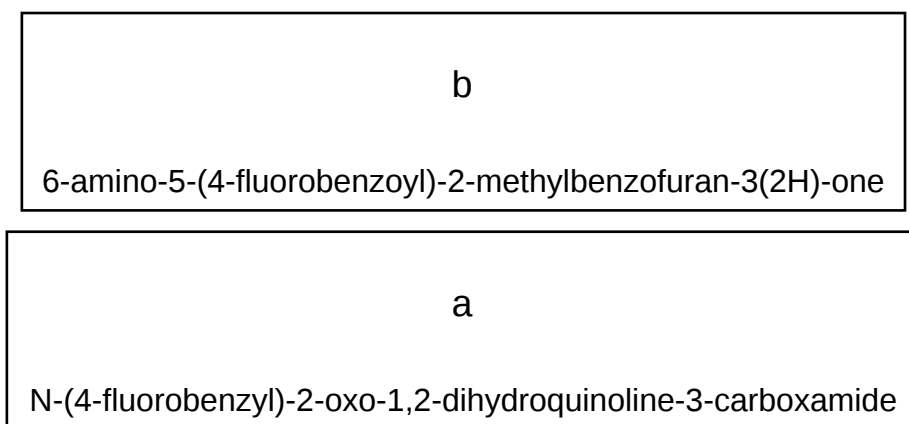


Figure 1. Representative Isomeric Structures for C₁₅H₁₂FNO₃

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Table 1: Compound Identifiers for Selected C₁₅H₁₂FNO₃ Isomers

IUPAC Name	Molecular Formula	InChIKey	PubChem CID
N-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide	C ₁₅ H ₁₂ FNO ₃	VFUHQTRDRBVIQB-UHFFFAOYSA-N	13876077
6-amino-5-(4-fluorobenzoyl)-2-methylbenzofuran-3(2H)-one	C ₁₅ H ₁₂ FNO ₃	YLFDQYOKJCRQTM-UHFFFAOYSA-N	11648037
2-(4-fluorophenyl)-N-(1,3-dioxolan-2-ylmethyl)acetamide	C ₁₅ H ₁₂ FNO ₃	Not Available	Not Available

Physicochemical and Spectroscopic Properties

The physicochemical properties are fundamental to understanding a compound's behavior, including its suitability for further development. Spectroscopic data provides the definitive

structural confirmation.

Table 2: Predicted Physicochemical Properties

Property	N-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide	6-amino-5-(4-fluorobenzoyl)-2-methylbenzofuran-3(2H)-one
Molecular Weight (g/mol)	273.26	273.26
XLogP3	2.3	2.8
Hydrogen Bond Donor Count	2	1
Hydrogen Bond Acceptor Count	3	4
Rotatable Bond Count	3	3
Melting Point (°C)	Data Not Available	Data Not Available
Boiling Point (°C)	Data Not Available	Data Not Available
Solubility	Data Not Available	Data Not Available

Table 3: Representative Spectroscopic Data (Hypothetical)

Technique	Expected Observations for N-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
^1H NMR	Aromatic protons (δ 7.0-8.5 ppm), benzyl CH_2 protons (δ ~4.5 ppm), NH protons (variable, broad singlets). Coupling patterns consistent with substituted quinoline and fluorobenzyl groups.
^{13}C NMR	Carbonyl carbons (δ > 160 ppm), aromatic carbons (δ 110-150 ppm), benzyl CH_2 carbon (δ ~45 ppm). Presence of C-F coupling for the fluorobenzyl ring carbons.
IR (cm^{-1})	N-H stretching (3200-3400), C=O stretching (amide and quinolone, ~1650-1680), C=C stretching (aromatic, ~1450-1600), C-F stretching (~1200-1250).
Mass Spec. (ESI+)	$[\text{M}+\text{H}]^+$ at m/z 274.09, $[\text{M}+\text{Na}]^+$ at m/z 296.07. Fragmentation pattern would show loss of the fluorobenzyl group.

Experimental Protocols

Detailed and reproducible protocols are critical for the synthesis and characterization of any novel compound.

General Synthesis Protocol: Amide Coupling

This protocol describes a general method for synthesizing an amide like N-(4-fluorobenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide from its corresponding carboxylic acid and amine.

- **Acid Activation:** Dissolve 1.0 equivalent of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in an anhydrous aprotic solvent (e.g., Dichloromethane, DMF). Add 1.1 equivalents of a coupling agent (e.g., HBTU, HATU) and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA, Triethylamine). Stir the mixture at room temperature for 15-30 minutes.

- Amine Addition: Add 1.05 equivalents of 4-fluorobenzylamine to the reaction mixture.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Quench the reaction with water or a saturated aqueous solution of NH_4Cl . Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
- Purification: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound.

Structural Elucidation Workflow

The following workflow outlines the steps to confirm the structure of the synthesized compound.

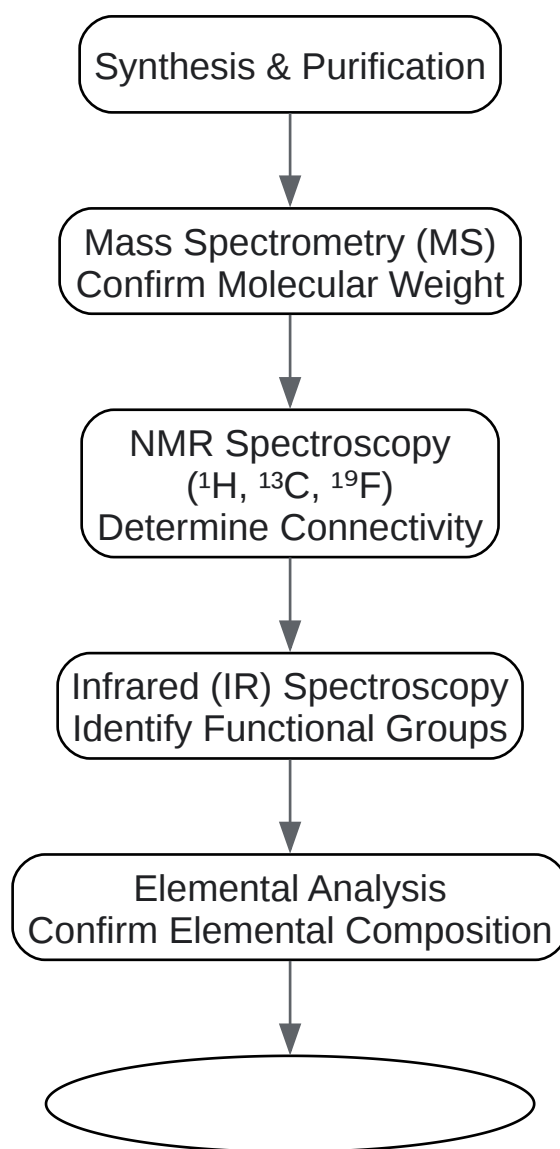


Figure 2. Workflow for Compound Characterization

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Purity Assessment using High-Performance Liquid Chromatography (HPLC)

- **Sample Preparation:** Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.

- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
 - Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at 254 nm and 280 nm.
- Analysis: Inject 10 μ L of the sample solution. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Biological Activity and Screening

For a novel compound, determining its biological activity is a key step in the drug discovery process. Without specific data for C₁₅H₁₂FNO₃ isomers, a general workflow for screening is presented.

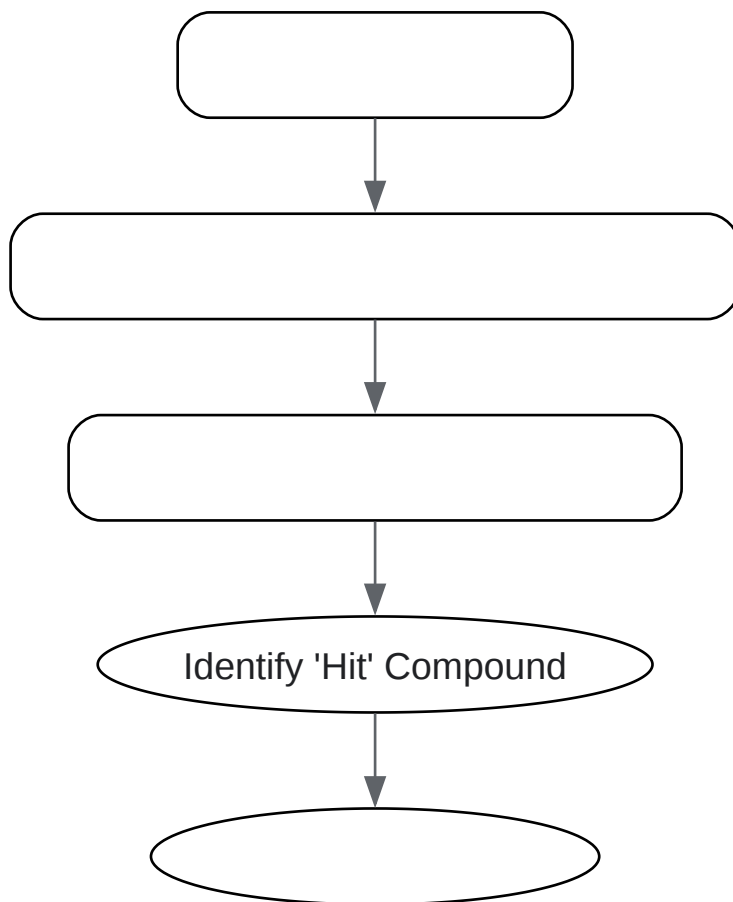


Figure 3. General Workflow for Biological Activity Screening

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If a compound were to show, for example, anti-inflammatory activity, a potential next step would be to investigate its effect on relevant signaling pathways, such as the NF- κ B pathway, which is a key regulator of inflammation.

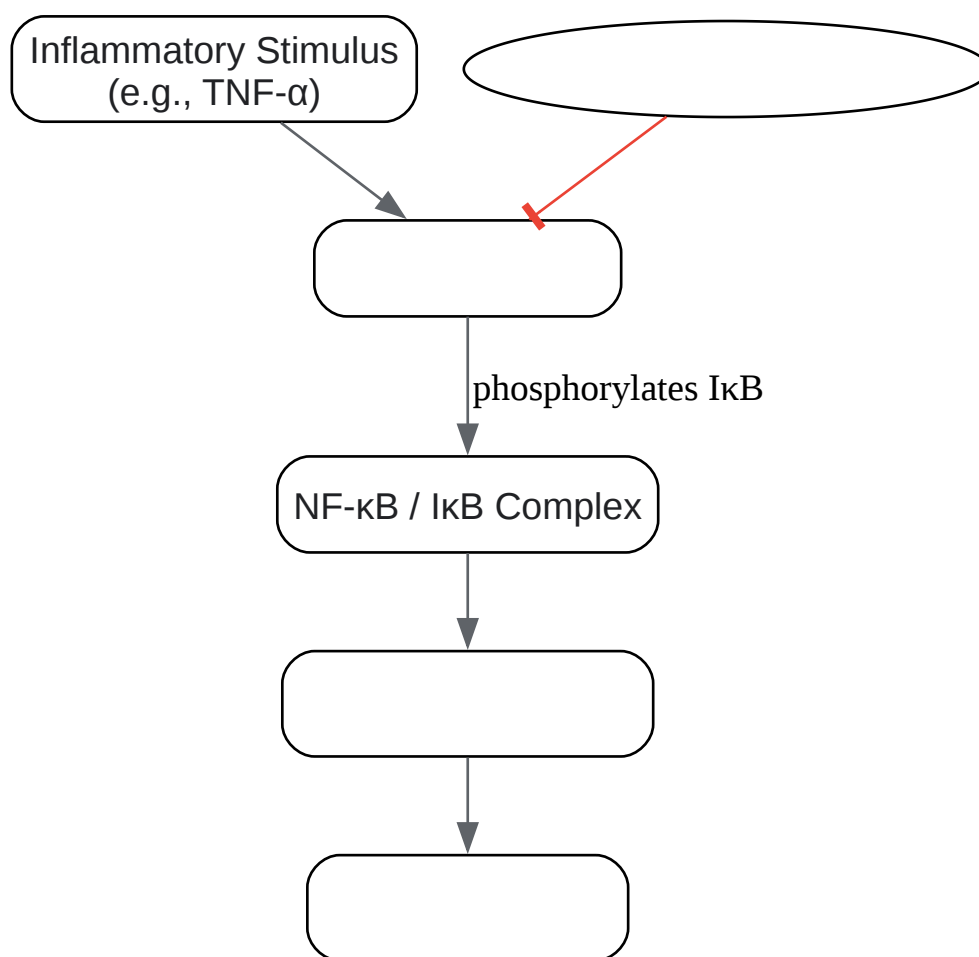


Figure 4. Hypothetical Target Pathway Investigation (NF-κB)

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Figure 4. Hypothetical Target Pathway Investigation (NF-κB).

Conclusion

The molecular formula C₁₅H₁₂FNO₃ encompasses a diverse range of potential chemical structures. This guide provides a systematic framework for the synthesis, purification, and characterization of any such isomer. By following standardized protocols for structural elucidation and employing a logical workflow for biological screening, researchers can efficiently evaluate the potential of these novel compounds for further development in medicinal chemistry and pharmacology. The lack of extensive public data on specific C₁₅H₁₂FNO₃

isomers underscores the importance of foundational characterization in the exploration of new chemical space.

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